N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Lipophilicity clogP CNS drug design

Source CAS 516461-37-3 as a structurally differentiated pyrazolo[3,4-d]pyrimidine featuring a 4-sulfanylacetamide linker, 1-phenyl substituent, and N-cyclohexylamide tail—a distinct pharmacophore versus common 4-amino analogs. The sulfanyl linker enables oxidation-dependent metabolite studies (sulfoxide/sulfone), while the cyclohexyl ring modulates lipophilicity and membrane permeability. Ideal for head-to-head kinase selectivity profiling against 50–100 kinases and PDE9A benchmarking (cf. 4-(cyclohexylthio) analog, IC50 = 39 nM). Confirm purity and stability via HPLC-UV/MS under forced degradation (40°C/75% RH).

Molecular Formula C19H21N5OS
Molecular Weight 367.47
CAS No. 516461-37-3
Cat. No. B2593852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
CAS516461-37-3
Molecular FormulaC19H21N5OS
Molecular Weight367.47
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C19H21N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,23,25)
InChIKeyVIHWPCHYPYQPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 516461-37-3): Chemical Class and Procurement-Relevant Characteristics


N-Cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 516461-37-3) is a synthetic small molecule (MF: C19H21N5OS, MW: 367.47 g/mol) belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor and phosphodiesterase modulator drug discovery [1]. The compound features a 1-phenyl substituent on the pyrazole ring, a sulfanyl bridge at the 4-position linking to an N-cyclohexylacetamide side chain, and an InChI Key of VIHWPCHYPYQPFP-UHFFFAOYSA-N [2]. This specific substitution pattern differentiates it from simpler analogs like 4-(cyclohexylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 692762-59-7), which bears a direct S-cyclohexyl group without the acetamide spacer .

Why Generic Substitution Fails for CAS 516461-37-3: Critical Structure-Activity Dependencies in the Pyrazolo[3,4-d]pyrimidine Class


In the pyrazolo[3,4-d]pyrimidine class, subtle modifications at the N1, C4, and N-amide positions profoundly alter target engagement and pharmacokinetic profiles. For example, replacing the N-cyclohexylacetamide group with a simpler N-tert-butylacetamide in the 4-sulfanyl series can shift kinase selectivity and metabolic stability [1]. The cyclohexyl ring imparts distinct conformational constraints and lipophilicity contributions compared to benzyl, phenyl, or small alkyl amides, which directly affect solubility and membrane permeability—a known liability for this class [2]. Furthermore, the 4-sulfanyl linker can undergo oxidation to the corresponding sulfoxide or sulfone under biological or storage conditions, potentially generating off-target species not observed with 4-amino or 4-oxy analogs [3]. Therefore, simply interchanging this compound with another pyrazolo[3,4-d]pyrimidine derivative bearing a different N-substituent or linker type would invalidate structure-activity relationship (SAR) assumptions and introduce uncharacterized risks in experimental systems.

Quantitative Differentiation Evidence for CAS 516461-37-3 Relative to Closest Structural Analogs


N-Cyclohexylacetamide Substituent Confers Higher Calculated Lipophilicity Relative to N-Phenyl or N-Benzyl Analogs, Modulating Predicted CNS Permeability

Lipophilicity is a critical determinant of ADME properties and off-target risk. The N-cyclohexylacetamide substituent in CAS 516461-37-3 provides a higher calculated logP compared to N-phenyl or N-benzyl analogs, due to the greater hydrophobicity of the cyclohexyl ring. While no experimentally measured logD7.4 value is available for this specific compound, computational predictions using the XLogP3 method place the logP at approximately 3.2–3.8, compared to ~2.5–3.0 for N-phenyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide analogs lacking the cyclohexyl group [1]. This increased lipophilicity may enhance passive membrane permeability but also elevates the risk of cytochrome P450-mediated metabolism unless balanced by metabolic soft spots [2]. Researchers evaluating this compound for CNS applications should consider this enhanced lipophilicity as a potential advantage over less lipophilic analogs, while acknowledging the need for confirmatory experimental logD and PAMPA data.

Lipophilicity clogP CNS drug design Pyrazolo[3,4-d]pyrimidine

Sulfanyl Linker at C4 Differentiates CAS 516461-37-3 from 4-Amino and 4-Oxy Analogs: Implications for Kinase Hinge-Region Binding and Sulfur-Mediated Oxidation Chemistry

The 4-sulfanyl (–S–) linker in CAS 516461-37-3 is structurally distinct from the 4-amino (–NH–) and 4-oxy (–O–) linkers commonly employed in pyrazolo[3,4-d]pyrimidine kinase inhibitors. In the EGFR kinase inhibitor series, 4-(phenylamino)pyrazolo[3,4-d]pyrimidines bind the hinge region via a donor-acceptor-donor motif; replacing the NH with S alters the hydrogen-bonding capacity and may shift kinase selectivity profiles [1]. A closely related analog, 1-phenyl-4-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyrazolo[3,4-d]pyrimidine (BindingDB BDBM43946), demonstrates that 4-sulfanyl derivatives retain biological activity but often with distinct target engagement profiles compared to amino analogs [2]. Additionally, the sulfanyl group is susceptible to oxidation to sulfoxide and sulfone metabolites under physiological or storage conditions, a degradation pathway that is not present for amino- or oxy-linked analogs and must be accounted for in long-term stability studies [3].

Kinase inhibitor design Hinge binder Sulfanyl linker Oxidation susceptibility

Close Analog 4-(Cyclohexylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Exhibits PDE9A Inhibition (IC50 = 39 nM), Suggesting Potential Phosphodiesterase Activity for CAS 516461-37-3 When the Acetamide Spacer is Accommodated

The most structurally similar analog with published quantitative biological data is 4-(cyclohexylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 692762-59-7, BindingDB BDBM317083), which bears a direct S-cyclohexyl substituent at C4 instead of the S-CH2-CONH-cyclohexyl chain present in CAS 516461-37-3. This analog inhibits human phosphodiesterase 9A (PDE9A) with an IC50 of 39 nM, as disclosed in US Patent 9,617,269 [1]. The patent describes a series of N-substituted pyrazolo[3,4-d]pyrimidine ketone compounds as PDEIX inhibitors, and explicitly lists cyclohexyl as a permitted R' substituent [2]. While the acetamide spacer in CAS 516461-37-3 extends the side chain by two atoms relative to the direct thioether, the core scaffold and phenyl/cyclohexyl substituents are conserved, suggesting that PDE9A or related phosphodiesterases may represent viable screening targets [3]. Researchers should verify PDE inhibition directly rather than relying on extrapolation from the 39 nM value.

Phosphodiesterase 9A PDEIX IC50 Neurodegeneration

Class-Level Antiproliferative Activity of Pyrazolo[3,4-d]pyrimidine 4-Sulfanylacetamides Against A549 and MCF-7 Cancer Cell Lines

Multiple compounds within the pyrazolo[3,4-d]pyrimidine 4-sulfanylacetamide class have demonstrated antiproliferative activity in cancer cell lines. Specifically, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide exhibited an IC50 of approximately 2.24 µM against A549 (lung adenocarcinoma) cells, outperforming doxorubicin (IC50 = 9.20 µM) in the same assay . A broader series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed IC50 values ranging from 7.5 to 28 µM against MCF-7 breast adenocarcinoma cells, with the most active compound (13a) achieving an IC50 of 23 µM [1]. These class-level data provide a quantitative context for evaluating the antiproliferative potential of CAS 516461-37-3, though direct cytotoxicity screening is required for this specific compound.

Anticancer Cytotoxicity A549 MCF-7 Pyrazolo[3,4-d]pyrimidine

Research and Industrial Application Scenarios for N-Cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 516461-37-3)


Kinase Selectivity Panel Screening Using the Pyrazolo[3,4-d]pyrimidine 4-Sulfanylacetamide Scaffold

Procure CAS 516461-37-3 as a representative of the 4-sulfanylacetamide subclass for broad kinase selectivity profiling. The combination of a 1-phenyl substituent, sulfanyl linker, and N-cyclohexylamide offers a distinct pharmacophore relative to the more common 4-amino substituted pyrazolo[3,4-d]pyrimidines. Compare its selectivity profile against a panel of 50–100 kinases (e.g., Eurofins KinaseProfiler) to identify differential inhibition relative to analog 4-(cyclohexylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (PDE9A IC50 = 39 nM, [1]). This head-to-head comparison can reveal whether the acetamide spacer enhances kinase selectivity or introduces promiscuity.

Structure-Activity Relationship (SAR) Expansion of PDE9 Inhibitors for Neurodegenerative Disease Research

Leverage the structural similarity to known PDE9A inhibitors in the same patent family (US 9,617,269) to explore whether extension of the C4 substituent with an acetamide spacer preserves or enhances PDE9A affinity [1]. Test CAS 516461-37-3 alongside 4-(cyclohexylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (39 nM benchmark) in a fluorescence polarization PDE9A assay. Quantify the spacer penalty (ΔpIC50) to inform future medicinal chemistry efforts targeting cGMP-mediated pathways in cognition, Alzheimer's disease, or metabolic disorders.

Sulfanyl Linker Stability Study for Long-Term Compound Storage and Biological Assay Reproducibility

The 4-sulfanyl linker in CAS 516461-37-3 is susceptible to oxidation to sulfoxide and sulfone species under ambient oxygen or in DMSO stock solutions over repeated freeze-thaw cycles [2]. Design a forced degradation study: incubate the compound at 40°C/75% RH for 4 weeks and monitor purity by HPLC-UV/MS. Quantify the rate of sulfoxide formation and compare to the 4-amino analog 4-(cyclohexylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 313225-39-7), which lacks the oxidation-prone sulfur atom. This data directly informs procurement specifications for required purity, storage conditions, and maximum shelf-life for reproducible biological assays.

Anticancer Screening Against Solid Tumor Cell Lines with Structural Benchmarking to Class-Level Cytotoxicity Data

Evaluate CAS 516461-37-3 in MTT or SRB cytotoxicity assays against A549 (lung), MCF-7 (breast), and HCT-116 (colon) cell lines. Benchmark results against the class-level IC50 range of 2.24–28 µM established for related pyrazolo[3,4-d]pyrimidine 4-sulfanylacetamide derivatives [3]. Include doxorubicin as a positive control (A549 IC50 = 9.20 µM). Quantify the selectivity index (SI = IC50 normal cell / IC50 cancer cell) and rank this compound relative to other procurement candidates in the same scaffold series to prioritize lead-like molecules.

Quote Request

Request a Quote for N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.